C11-PEG9-alcohol
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Overview
Description
C11-PEG9-alcohol: is a compound characterized by an aliphatic carbon chain and a polyethylene glycol (PEG) chain. The chemical formula for this compound is C27H56O9 , and it has a molecular weight of 524.7 g/mol . The compound is known for its hydrophilic PEG chain, which enhances water solubility, and a hydroxyl group that allows for further derivatization or substitution with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: C11-PEG9-alcohol is typically synthesized by reacting 11-hydroxyundecanol (C11-alcohol) with a polyethylene glycol (PEG) reagent . The reaction involves the ethoxylation of the C11-alcohol, resulting in the formation of the PEG chain. This process can be carried out under controlled laboratory conditions, often requiring specific catalysts and reaction temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: C11-PEG9-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of halides or amines .
Scientific Research Applications
C11-PEG9-alcohol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of complex molecules.
- Enhances the solubility of hydrophobic compounds in aqueous media .
Biology:
- Employed in the modification of biomolecules to improve their solubility and stability.
- Used in the conjugation of proteins and peptides for various biological assays .
Medicine:
- Utilized in the development of drug delivery systems to enhance the bioavailability of therapeutic agents.
- Applied in the formulation of biocompatible materials for medical devices .
Industry:
- Used in the production of surfactants and emulsifiers .
- Employed in the formulation of cosmetic products to improve texture and stability .
Mechanism of Action
The mechanism of action of C11-PEG9-alcohol primarily involves its ability to increase the solubility of hydrophobic compounds in aqueous media. The PEG chain interacts with water molecules, forming a hydrophilic environment that enhances solubility. The hydroxyl group allows for further chemical modifications, enabling the compound to be tailored for specific applications .
Comparison with Similar Compounds
- C11-PEG8-alcohol
- C11-PEG10-alcohol
- C12-PEG9-alcohol
Comparison: C11-PEG9-alcohol is unique due to its specific chain length and the number of PEG units. Compared to C11-PEG8-alcohol and C11-PEG10-alcohol, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. C12-PEG9-alcohol, on the other hand, has a longer aliphatic chain, which may affect its solubility and reactivity .
Properties
Molecular Formula |
C27H56O9 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O9/c1-2-3-4-5-6-7-8-9-10-12-29-14-16-31-18-20-33-22-24-35-26-27-36-25-23-34-21-19-32-17-15-30-13-11-28/h28H,2-27H2,1H3 |
InChI Key |
WJWPVYGUYQUQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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